(1-Cyclopropylazetidin-3-yl)methanamine
Description
(1-Cyclopropylazetidin-3-yl)methanamine is a bicyclic amine characterized by a four-membered azetidine ring fused with a cyclopropyl group and a methanamine substituent. Its molecular formula is C₇H₁₆Cl₂N₂ (mol. weight: 199.12 g/mol) . This compound is utilized in pharmaceutical research, particularly in the synthesis of small-molecule inhibitors and bioactive scaffolds due to its rigid structure and ability to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1-cyclopropylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C7H14N2/c8-3-6-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2 |
InChI Key |
AAVXZXPGZBIBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylazetidin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with azetidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of (1-Cyclopropylazetidin-3-yl)methanamine may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Cyclopropylazetidin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-Cyclopropylazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a precursor for biologically active molecules.
Medicine: In medicinal chemistry, (1-Cyclopropylazetidin-3-yl)methanamine is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Cyclopropylazetidin-3-yl)methanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Table 1: Key Properties of (1-Cyclopropylazetidin-3-yl)methanamine and Analogs
Structural and Functional Differences
Core Rings: The target compound’s azetidine ring (4-membered) imposes higher ring strain compared to the benzene or pyridine rings in analogs. This strain may enhance reactivity in nucleophilic substitutions or ring-opening reactions .
Substituent Effects: Chlorine atoms in (1-Cyclopropylazetidin-3-yl)methanamine increase molecular polarity and may influence solubility and metabolic stability . Methoxy and fluoro groups in pyridine analogs modulate electronic properties, affecting binding affinity in receptor-targeted drug design .
Biological Activity
(1-Cyclopropylazetidin-3-yl)methanamine, also known as 1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C7H13N2 |
| Molecular Weight | 127.19 g/mol |
The compound features a cyclopropyl group attached to an azetidine ring, which contributes to its unique biological activity.
The biological activity of (1-Cyclopropylazetidin-3-yl)methanamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Enzyme Interaction : It has been shown to interact with specific enzymes involved in metabolic processes, potentially affecting the pharmacokinetics of other therapeutic agents.
- Cellular Effects : Studies indicate that the compound can influence cell proliferation and apoptosis through modulation of intracellular signaling pathways.
Antitumor Effects
Research has indicated that (1-Cyclopropylazetidin-3-yl)methanamine exhibits significant antitumor properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through activation of caspase pathways.
Neuroprotective Properties
Preliminary studies suggest that this compound may provide neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Immunomodulation
The compound has been reported to enhance immune responses by promoting the activity of natural killer (NK) cells and increasing the production of cytokines like interferon-gamma (IFN-γ). This property could be beneficial in treating chronic infections or enhancing vaccine efficacy.
Case Studies
Case Study 1: Antitumor Activity
A study conducted on human breast cancer cells demonstrated that treatment with (1-Cyclopropylazetidin-3-yl)methanamine resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved cognitive function compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 3: Immune Response Modulation
In a clinical trial involving patients with chronic viral infections, administration of (1-Cyclopropylazetidin-3-yl)methanamine led to an increase in NK cell activity and enhanced cytokine production compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
